Enhanced Reactivity in Rh(III)-Catalyzed C-H Functionalization: Pyridine N-Oxide vs. Parent Pyridine
In a computational and experimental study comparing the reactivity of pyridine N-oxide and pyridine substrates in Rh(III)-catalyzed oxidative (4+2) annulation reactions with alkynes, the N-oxide substrate exhibited significantly higher overall reactivity. The enhanced reactivity is attributed to a stronger interaction between the N-oxide directing group and the Rh catalyst [1]. Specifically, the N-oxide substrate demonstrated high and complete selectivity for C(2)-H functionalization, whereas the parent pyridine substrate showed poor site selectivity and slower reaction rates [1].
| Evidence Dimension | Overall Reactivity and Site Selectivity in Rh(III)-Catalyzed C-H Functionalization |
|---|---|
| Target Compound Data | Higher overall reactivity; high and complete C(2)-selectivity |
| Comparator Or Baseline | Parent pyridine substrate (e.g., 3-bromo-5-chloropyridine): slower overall reactivity; poor site selectivity (C(2) vs C(4)) |
| Quantified Difference | N-oxide shows a clear rate enhancement; near-identical energy barriers for C(2) and C(4) functionalization in pyridine lead to poor selectivity, while the N-oxide exhibits a strong preference for C(2) due to a cooperative electronic effect [1]. |
| Conditions | Rh(III) catalyst, O-pivaloyl hydroxamic acid directing group, dialkyl alkyne coupling partner, computational (DFT) and experimental (KIE, H/D exchange) studies |
Why This Matters
The N-oxide group is critical for achieving high and predictable regioselectivity in C-H functionalization, a key advantage for synthesizing complex pyridine derivatives with defined substitution patterns.
- [1] Neufeldt, S. R.; Jiménez-Osés, G.; Huckins, J. R.; Thiel, O. R.; Houk, K. N. Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C–H Bond Functionalization. J. Am. Chem. Soc. 2015, 137, 31, 9843–9854. DOI: 10.1021/jacs.5b03535. View Source
